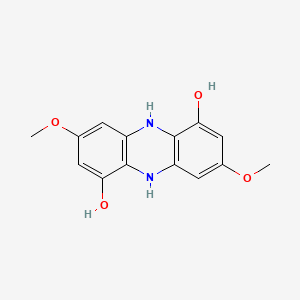
4,4,5-Trichloro-2,2-bis(trifluoromethyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5-Trichloro-2,2-bis(trifluoromethyl)-1,3-dioxolane is a synthetic organic compound characterized by its unique structure, which includes multiple halogen atoms and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5-Trichloro-2,2-bis(trifluoromethyl)-1,3-dioxolane typically involves the reaction of appropriate precursors under controlled conditions. Common synthetic routes may include:
Halogenation Reactions: Introduction of chlorine and fluorine atoms to the precursor molecules.
Cyclization Reactions: Formation of the dioxolane ring through intramolecular reactions.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Continuous Flow Reactors: For efficient and scalable production.
Catalysts: To enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
4,4,5-Trichloro-2,2-bis(trifluoromethyl)-1,3-dioxolane may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one atom or group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Depending on the reaction, solvents like dichloromethane or ethanol may be used.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield more oxygenated derivatives, while reduction could produce more hydrogenated compounds.
Scientific Research Applications
4,4,5-Trichloro-2,2-bis(trifluoromethyl)-1,3-dioxolane may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Exploration of its pharmacological properties for potential therapeutic uses.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 4,4,5-Trichloro-2,2-bis(trifluoromethyl)-1,3-dioxolane exerts its effects would involve interactions with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4,4,5-Trichloro-2,2-bis(trifluoromethyl)-1,3-dioxane: Similar structure but with a different ring system.
4,4,5-Trichloro-2,2-bis(trifluoromethyl)-1,3-dioxepane: Another analog with a different ring size.
Uniqueness
4,4,5-Trichloro-2,2-bis(trifluoromethyl)-1,3-dioxolane’s unique combination of halogen atoms and dioxolane ring may confer distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
64499-76-9 |
|---|---|
Molecular Formula |
C5HCl3F6O2 |
Molecular Weight |
313.40 g/mol |
IUPAC Name |
4,4,5-trichloro-2,2-bis(trifluoromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C5HCl3F6O2/c6-1-2(7,8)16-3(15-1,4(9,10)11)5(12,13)14/h1H |
InChI Key |
HYCPIMCKRSTQCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(OC(O1)(C(F)(F)F)C(F)(F)F)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene](/img/structure/B14491860.png)
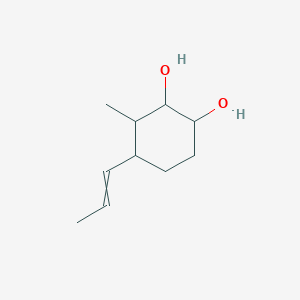
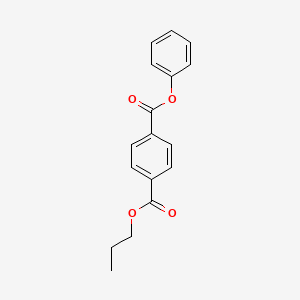
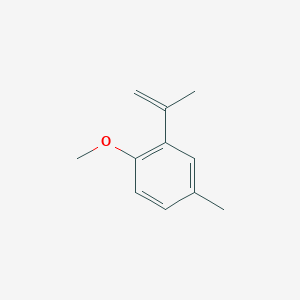
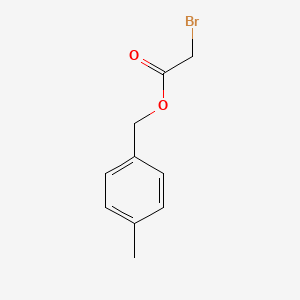

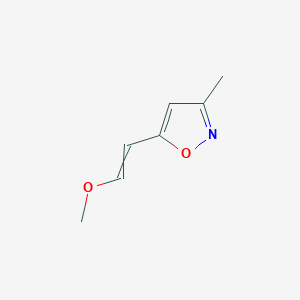
![N-[(E)-(cyanohydrazinylidene)methyl]-4-methoxybenzamide](/img/structure/B14491918.png)
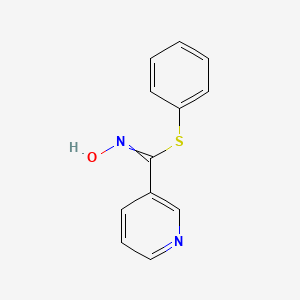
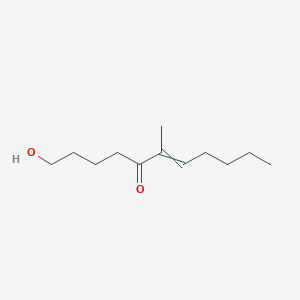

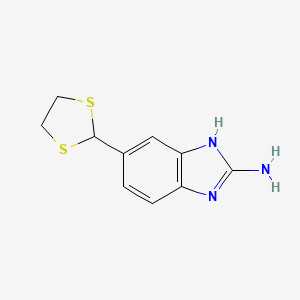
![(5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one](/img/structure/B14491949.png)
